![molecular formula C13H14OS B14302900 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one CAS No. 113975-64-7](/img/structure/B14302900.png)
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfanyl)bicyclo[410]heptan-2-one is a compound that belongs to the class of bicyclic molecules These molecules are characterized by their unique structure, which includes two interconnected rings
准备方法
The synthesis of 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process is often catalyzed by metals such as platinum (Pt) or gold (Au). The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure . Industrial production methods may involve similar catalytic processes, with optimizations for scale and efficiency.
化学反应分析
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学研究应用
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.
作用机制
The mechanism by which 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.1.1]heptane: This compound features a different ring system, which affects its chemical properties and reactivity.
Bicyclo[4.1.0]heptane: This compound is structurally similar but lacks the phenylsulfanyl group, which significantly alters its chemical behavior.
The uniqueness of this compound lies in its specific combination of a bicyclic structure with a phenylsulfanyl group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
113975-64-7 |
|---|---|
分子式 |
C13H14OS |
分子量 |
218.32 g/mol |
IUPAC 名称 |
1-phenylsulfanylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C13H14OS/c14-12-8-4-5-10-9-13(10,12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI 键 |
PEARURIEXZHMKH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC2(C(=O)C1)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
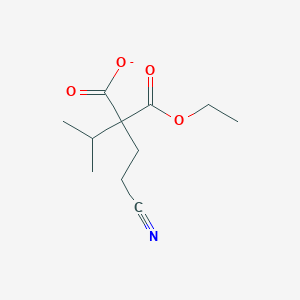
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
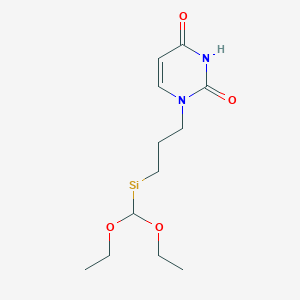

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
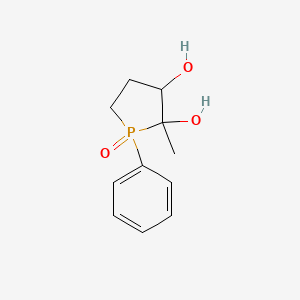
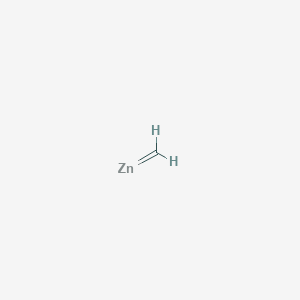
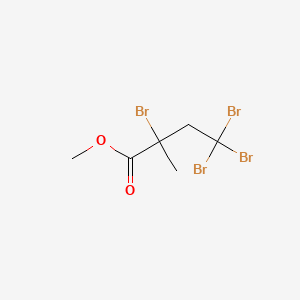
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
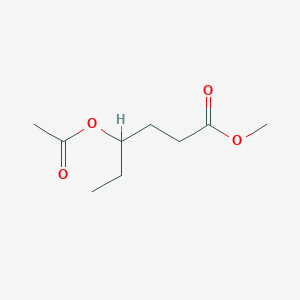

![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)

